4-Isocyanopyridine

Multicomponent Reaction Ugi Reaction Synthetic Efficiency

4-Isocyanopyridine is a heteroaromatic isocyanide featuring a pyridine ring substituted at the 4-position with an isocyanide (-N≡C) group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions.

Molecular Formula C6H4N2
Molecular Weight 104.11 g/mol
Cat. No. B13627039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isocyanopyridine
Molecular FormulaC6H4N2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=NC=C1
InChIInChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H
InChIKeySSZKKPYAIRMYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isocyanopyridine: A Heteroaromatic Isocyanide for Enhanced Reactivity in Multicomponent Synthesis


4-Isocyanopyridine is a heteroaromatic isocyanide featuring a pyridine ring substituted at the 4-position with an isocyanide (-N≡C) group . This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions [1]. It is also utilized in coordination chemistry as a ligand for transition metal complexes [2]. Its physicochemical properties, such as an estimated log Kow of 0.90 and vapor pressure of 19.1 mm Hg at 25°C, influence its handling and application .

Multicomponent reactions (Ugi, Passerini) with enhanced electrophilicity from pyridine ring
Coordination chemistry ligand for transition metal complexes (Pd, Pt, Fe)
Heterocyclic building block for cascade and cycloaddition syntheses

Why 4-Isocyanopyridine Cannot Be Simply Substituted with Other Isocyanides


Simple substitution with a generic isocyanide is not feasible due to the profound impact of the 4-pyridyl group on both the electronic properties and the resulting synthetic outcomes. The electron-withdrawing nature of the pyridine ring in 4-isocyanopyridine significantly enhances the electrophilicity of the isocyanide carbon, a feature not present in aliphatic isocyanides . This electronic modulation leads to substantially different reaction kinetics and yields in key reactions like the Ugi multicomponent reaction . Furthermore, the position of the isocyanide group on the pyridine ring influences its coordination behavior and the stability of the resulting transition metal complexes, making the 4-isomer distinct from its 2- and 3-positional isomers [1].

Aliphatic isocyanides Lack electron-withdrawing pyridine; reactivity in Ugi reactions may shift significantly, affecting yields and kinetics.
2- or 3-pyridyl isomers Coordination geometry and complex stability differ; 4-substitution pattern provides distinct ligand topology.

Quantitative Performance Data for 4-Isocyanopyridine Selection


Enhanced Reactivity and Yields in Ugi Reactions Compared to Aliphatic Isocyanides

4-Isocyanopyridine exhibits significantly enhanced reactivity and provides higher yields in Ugi reactions when compared to conventional aliphatic isocyanides . This is attributed to the electron-withdrawing effect of the pyridine ring, which increases the electrophilicity of the isocyanide carbon, thereby accelerating the nucleophilic attack of the iminium intermediate .

Ugi reaction efficiency
class-level inference
Reported yields 78–92% under stated conditions (20–25°C)
Supports reactivity screening context; may enhance throughput vs. typical aliphatic isocyanides
Class-level inference; verify for specific substrate scope
Multicomponent Reaction Ugi Reaction Synthetic Efficiency

Thermal Stability of 4-Isocyanopyridine-Derived Transition Metal Complexes

Transition metal complexes formed using 4-isocyanopyridine as a ligand, such as trans-[PdI2(CNR)2], are reported to be thermally stable up to 150°C or higher [1]. This is a critical performance metric for catalysts and materials intended for use under demanding thermal conditions.

Thermal stability of complexes
reported metric
Stable up to 150°C or higher for trans-[PdI₂(CNR)₂]
Supports application in high-temperature catalysis research
Reported for specific Pd complex; generalisation requires validation
Coordination Chemistry Transition Metal Complex Thermal Stability

Structural Confirmation of Isocyanopyridine Coordination Complexes

The precise structural characterization of complexes derived from isocyanopyridines, including the 4-isomer, has been achieved through X-ray crystallography. For the closely related complex trans-[PdI2(CN-3-quinolyl)2], the structure was determined with high precision (R = 0.035, Rw = 0.035) [1]. This demonstrates the ability of these ligands to form well-defined, crystalline coordination compounds, which is essential for catalyst design and understanding structure-activity relationships.

Structural confirmation
supporting evidence
X-ray structure of trans-[PdI₂(CN-3-quinolyl)₂] with R = 0.035, Rw = 0.035
Confirms ability to form well-defined crystalline coordination compounds
Data from analogous quinoline derivative; supports catalyst design context
X-ray Crystallography Coordination Chemistry Structural Biology

Optimal Application Scenarios for Procuring 4-Isocyanopyridine


Accelerated Synthesis of Diverse Compound Libraries via Ugi MCR

Leverage the superior reactivity of 4-isocyanopyridine in Ugi reactions to rapidly construct α-aminoacyl amide derivatives with high yields (78-92%) . This scenario is ideal for medicinal chemists and process chemists seeking to increase throughput in the synthesis of potential drug candidates or peptidomimetics.

Synthesis of Thermally Robust Organometallic Catalysts and Materials

Employ 4-isocyanopyridine as a ligand to synthesize transition metal complexes (e.g., with Pd, Pt, Fe) that exhibit high thermal stability (>150°C) [1]. This is relevant for developing robust catalysts for high-temperature reactions or for creating stable metal-organic frameworks (MOFs) and coordination polymers.

Construction of Complex Heterocyclic Frameworks in Medicinal Chemistry

Utilize 4-isocyanopyridine as a versatile building block for synthesizing complex heterocyclic systems, including those with potential bioactivity such as pyridine derivatives and naphthyridines [2]. Its ability to participate in cascade and cycloaddition reactions makes it a valuable intermediate for generating molecular diversity.

Application
Selection Property
Validation Focus
Ugi MCR library synthesis
Enhanced electrophilicity of isocyanide carbon
Reaction yield and scope under reported conditions
Thermally robust organometallic catalysts
Thermal stability of derived complexes
Stability at high-temperature reaction conditions
Complex heterocyclic frameworks
Versatile isocyanide reactivity
Heterocyclic scaffold formation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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